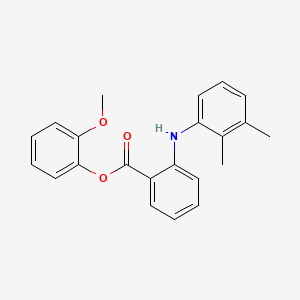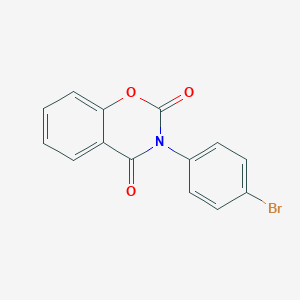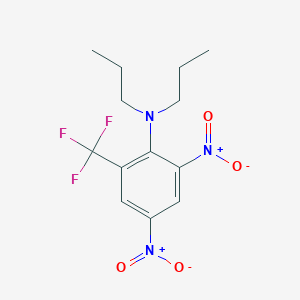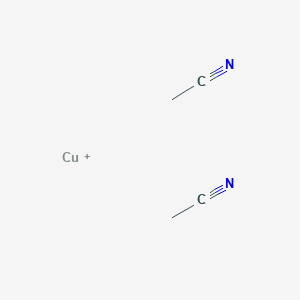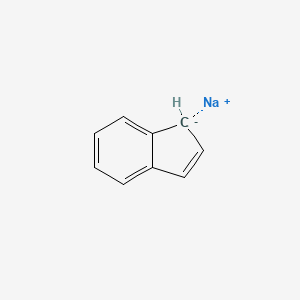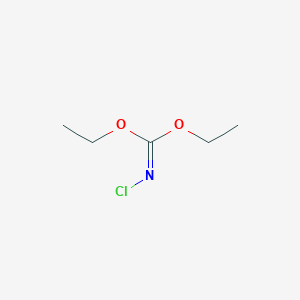
Diethyl chlorocarbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl chlorocarbonimidate is an organic compound with the chemical formula C₅H₁₀ClNO. It is a versatile reagent used in organic synthesis, particularly in the formation of carbamates and ureas. This compound is known for its reactivity and ability to introduce the chlorocarbonimidate functional group into various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl chlorocarbonimidate can be synthesized through several methods. One common method involves the reaction of diethylamine with phosgene, followed by the addition of hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise temperature and pressure controls. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
Diethyl chlorocarbonimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form diethylamine and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in aqueous environments.
Alcohols: Can react with alcohols to form esters.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Diethyl chlorocarbonimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the chlorocarbonimidate group into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl chlorocarbonimidate involves its reactivity with nucleophiles. The chlorocarbonimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable carbamate and urea linkages, which are essential in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl carbonate: Used as a solvent and reagent in organic synthesis.
Diethyl azodicarboxylate: Employed in the Mitsunobu reaction and other organic transformations.
Diethyl malonate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Diethyl chlorocarbonimidate is unique due to its ability to introduce the chlorocarbonimidate functional group into molecules, which is not commonly found in other similar compounds. This unique reactivity makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
CAS No. |
24770-45-4 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
N-chloro-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10ClNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
InChI Key |
ANTFPCQMKHRRTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



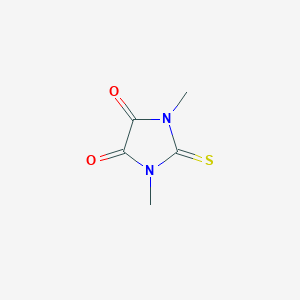
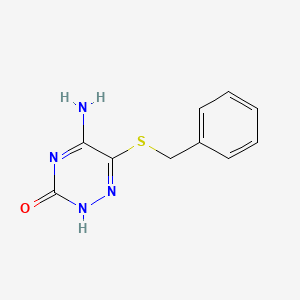
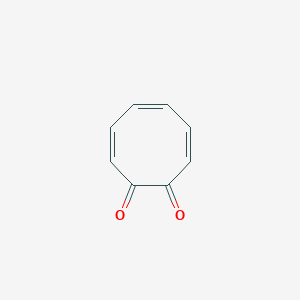
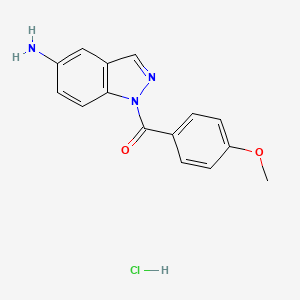

![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)

